

# Spectroscopic Data of Triphenylsilane: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Triphenylsilane*

Cat. No.: *B1312308*

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This guide provides a comprehensive overview of the spectroscopic data for **triphenylsilane**, a key organosilicon compound. It is intended for researchers, scientists, and professionals in drug development and related fields, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For **triphenylsilane**,  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{29}\text{Si}$  NMR are particularly insightful.

### $^1\text{H}$ NMR Data

The  $^1\text{H}$  NMR spectrum of **triphenylsilane** is characterized by signals in the aromatic region, corresponding to the phenyl protons, and a distinct signal for the silicon-hydride proton.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.55-7.53	Multiplet	6H	Protons of the aromatic rings[1]
7.45-7.42	Multiplet	3H	Protons of the aromatic rings[1]
7.40-7.37	Multiplet	6H	Protons of the aromatic rings[1]
5.56	Singlet	1H	Si-H

## <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum provides information about the carbon framework of **triphenylsilane**.

Chemical Shift ( $\delta$ ) ppm	Assignment
136.1	Aromatic Carbon
135.3	Aromatic Carbon
129.4	Aromatic Carbon
127.8	Aromatic Carbon

## <sup>29</sup>Si NMR Data

<sup>29</sup>Si NMR is a specialized technique used to probe the silicon environment.

Chemical Shift ( $\delta$ ) ppm	Assignment
-18 to -22	Si

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **triphenylsilane** shows characteristic

bands for the Si-H and Si-Ph bonds.

Wavenumber (cm <sup>-1</sup> )	Assignment
3066 and 3016	C-H stretching of aromatic rings[2]
2110	Si-H stretching
1428	C-H bending of aromatic rings[2]
1117	Si-Ph stretching[2]
709 and 515	Si-Ph bending[2]

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of **triphenylsilane** provides information about its molecular weight and fragmentation pattern.

m/z	Assignment
260.1	[M] <sup>+</sup> (Molecular Ion)
259.1	[M-H] <sup>+</sup>
183.1	[M-C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>
105.1	[Si(C <sub>6</sub> H <sub>5</sub> )] <sup>+</sup>
77.1	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

Detailed experimental procedures for acquiring spectroscopic data are crucial for reproducibility and data quality.

## NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 10-20 mg of **triphenylsilane** in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ).
- Transfer the solution to a 5 mm NMR tube.

#### $^1\text{H}$ NMR Acquisition:

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Pulse Program: Standard single-pulse experiment (zg30).
- Number of Scans: 16-32.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: -2 to 12 ppm.
- Referencing: The residual solvent peak (e.g.,  $\text{CHCl}_3$  at 7.26 ppm) is used for chemical shift referencing.

#### $^{13}\text{C}$ NMR Acquisition:

- Spectrometer: 100 MHz or higher field NMR spectrometer.
- Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).
- Number of Scans: 1024 or more, depending on the concentration.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0 to 200 ppm.
- Referencing: The solvent peak (e.g.,  $\text{CDCl}_3$  at 77.16 ppm) is used for chemical shift referencing.

#### $^{29}\text{Si}$ NMR Acquisition:

- Spectrometer: A spectrometer equipped with a silicon-sensitive probe.

- Pulse Program: Inverse-gated decoupling sequence to suppress the negative Nuclear Overhauser Effect (NOE).
- Number of Scans: A significantly higher number of scans is typically required due to the low natural abundance and low gyromagnetic ratio of  $^{29}\text{Si}$ .
- Relaxation Delay: A longer relaxation delay (e.g., 10-30 s) is often necessary.
- Referencing: Tetramethylsilane (TMS) is used as an external or internal standard (0 ppm).

## IR Spectroscopy

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **triphenylsilane** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
- Scan Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.
- Background: A background spectrum of the empty sample compartment or a pure KBr pellet is recorded and subtracted from the sample spectrum.

## Mass Spectrometry

Sample Preparation:

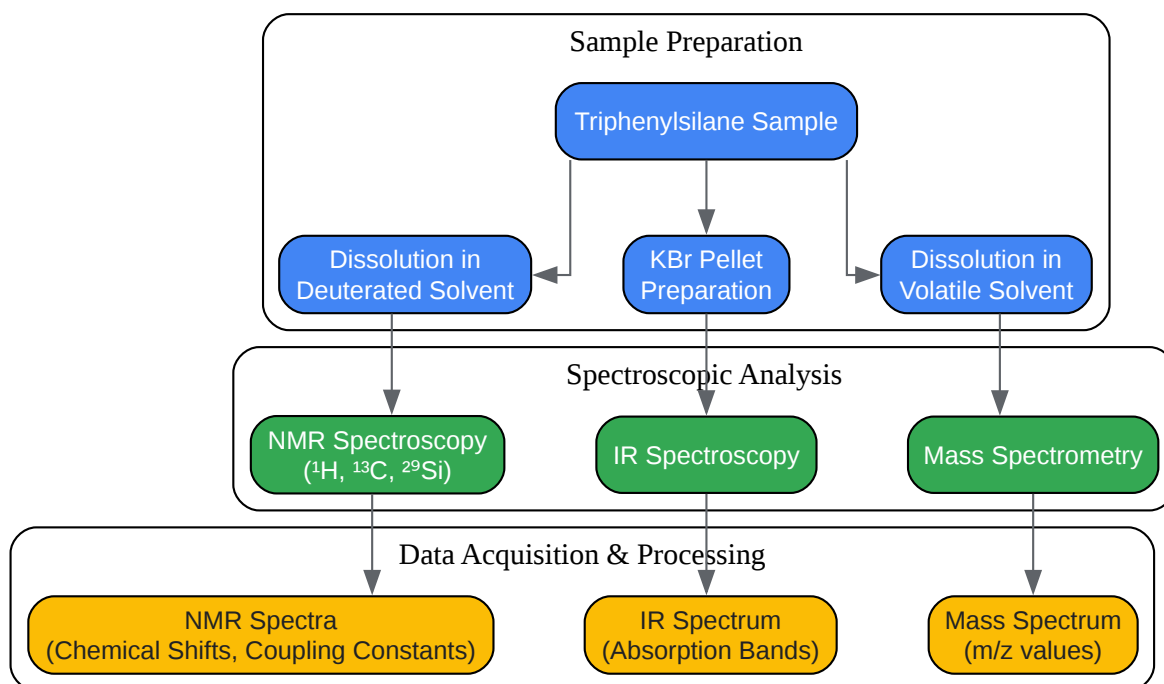
- Dissolve a small amount of **triphenylsilane** in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

Data Acquisition (Electron Ionization - EI):

- Mass Spectrometer: A mass spectrometer equipped with an EI source.
- Ionization Energy: 70 eV.
- Source Temperature: 200-250 °C.
- Mass Range: m/z 50-500.
- Introduction Method: Direct insertion probe or gas chromatography (GC) inlet.

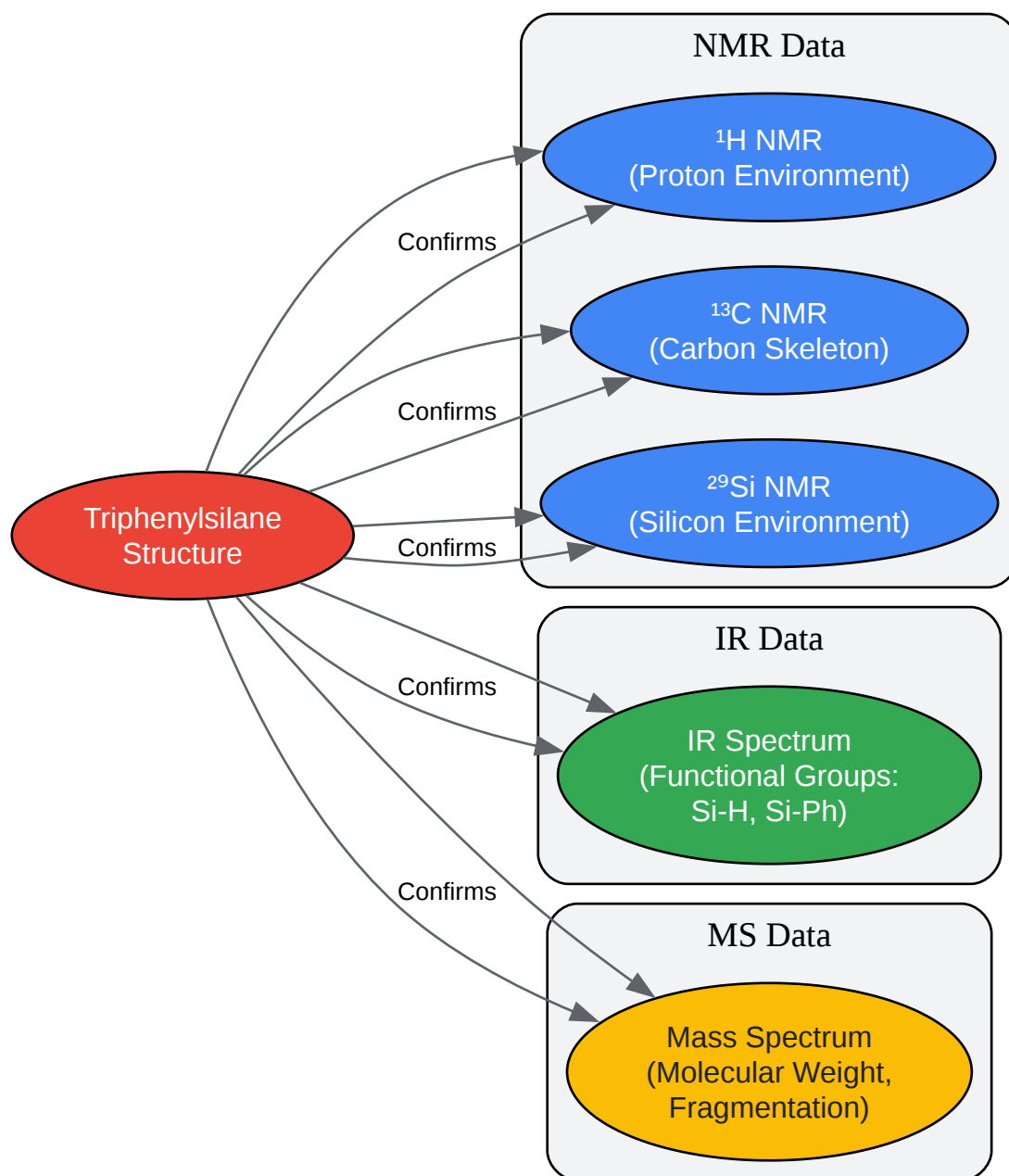
## Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationship between the different techniques for the structural elucidation of **triphenylsilane**.



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Caption: Experimental workflow for spectroscopic analysis of **triphenylsilane**.



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Caption: Logical relationship of spectroscopic data for structural elucidation.

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## References

- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
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